molecular formula C7H8BrClN2O2 B13864958 Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride

Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride

Cat. No.: B13864958
M. Wt: 267.51 g/mol
InChI Key: ICGMRHUCWRKSFF-UHFFFAOYSA-N
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Description

Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride is a chemical compound with the molecular formula C7H7BrN2O2·HCl and a molecular weight of 267.508 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino, bromine, and ester functional groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Methyl 5-Amino-4-bromopyridine-2-carboxylate-hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

methyl 5-amino-4-bromopyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c1-12-7(11)6-2-4(8)5(9)3-10-6;/h2-3H,9H2,1H3;1H

InChI Key

ICGMRHUCWRKSFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)N.Cl

Origin of Product

United States

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